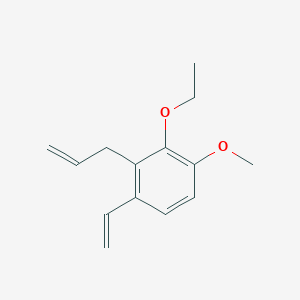
1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with appropriate alkyl halides under Friedel-Crafts conditions. This process typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alkanes or alcohols
Substitution: Formation of halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
778638-77-0 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-ethenyl-3-ethoxy-4-methoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C14H18O2/c1-5-8-12-11(6-2)9-10-13(15-4)14(12)16-7-3/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Clave InChI |
HCVHUPCBXLVCRI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1CC=C)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















